molecular formula C10H10N2 B13659247 1,2,3,4-Tetrahydroquinoline-7-carbonitrile

1,2,3,4-Tetrahydroquinoline-7-carbonitrile

Cat. No.: B13659247
M. Wt: 158.20 g/mol
InChI Key: YJXRKDMZIHVQDF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-7-carbonitrile is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Amino-tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases and cancer due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma, which plays a role in the regulation of immune responses and inflammation . The compound’s ability to inhibit this receptor makes it a potential therapeutic agent for autoimmune diseases and certain cancers.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but lacks the nitrile group.

    Quinoline: An oxidized form of tetrahydroquinoline with a fully aromatic structure.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

Uniqueness: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile is unique due to the presence of the nitrile group at the 7th position, which enhances its chemical reactivity and potential for diverse applications. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its specific biological activities and synthetic utility .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-carbonitrile

InChI

InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,12H,1-2,5H2

InChI Key

YJXRKDMZIHVQDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C#N)NC1

Origin of Product

United States

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